molecular formula C11H5F6N3O2 B2969482 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid CAS No. 1013794-64-3

5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2969482
CAS No.: 1013794-64-3
M. Wt: 325.17
InChI Key: VPNYSBNYKRROAB-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid (CAS: 1013794-64-3) is a fluorinated heterocyclic compound characterized by a pyrazole core substituted with two trifluoromethyl (CF₃) groups: one at the 5-position of the pyrazole ring and another at the 5-position of the pyridin-2-yl moiety (Figure 1). The carboxylic acid functional group at the 4-position enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Notably, it has been employed in coupling reactions to form amide derivatives for drug discovery . However, commercial availability of this compound is currently discontinued, suggesting challenges in synthesis or niche applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6N3O2/c12-10(13,14)5-1-2-7(18-3-5)20-8(11(15,16)17)6(4-19-20)9(21)22/h1-4H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYSBNYKRROAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013794-64-3
Record name 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
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Biological Activity

5-(Trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl groups. These modifications are known to enhance biological activity and pharmacokinetic properties, making this compound a subject of interest for various therapeutic applications.

The compound features a pyrazole ring fused with a pyridine moiety, both of which are known for their biological significance. The presence of trifluoromethyl groups contributes to increased lipophilicity and metabolic stability, which often results in enhanced interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those containing trifluoromethyl groups. For instance, compounds similar to this compound have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of clinically relevant concentrations.

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazoles is well-documented. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Some derivatives have demonstrated superior COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential as safer alternatives with fewer gastrointestinal side effects.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored extensively. Research indicates that this compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival. For example, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell cycle regulation.

The biological mechanisms through which this compound exerts its effects involve:

  • Enzyme Inhibition : The trifluoromethyl groups enhance binding affinity to enzyme active sites, leading to effective inhibition.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways critical for inflammation and cancer progression.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Biological Evaluation : A study synthesized various pyrazole derivatives and assessed their antibacterial properties using the microplate Alamar Blue assay. Compounds were found to exhibit significant antibacterial activity against resistant strains.
  • Anti-inflammatory Studies : Another investigation focused on evaluating the anti-inflammatory effects of trifluoromethyl-substituted pyrazoles in animal models, demonstrating reduced edema and inflammation markers compared to controls.

Data Summary

Activity Type Effect Reference
AntimicrobialMIC values < 10 µg/mL against S. aureus
Anti-inflammatoryCOX-2 inhibition with SI > 8
AnticancerInduction of apoptosis in breast cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Substituents Key Properties/Applications References
Target Compound : 5-(Trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid 1013794-64-3 C₁₁H₅F₆N₃O₂ - 5-CF₃ (pyrazole)
- Pyridin-2-yl with 5-CF₃
Intermediate in pharmaceuticals; high reactivity due to carboxylic acid
Chloro-Substituted Analog : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1305711-84-5 C₁₁H₄ClF₆N₃O₂ - 5-CF₃ (pyrazole)
- Pyridin-2-yl with 3-Cl and 5-CF₃
Increased lipophilicity and electronegativity; potential enhanced bioactivity
Isopropyl Variant : 5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid N/A C₁₂H₁₁F₃N₃O₂ - 5-isopropyl (pyrazole)
- Pyridin-2-yl with 5-CF₃
Bulkier substituent may reduce metabolic clearance; available commercially
Simplified Pyrazole : 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid 543739-84-0 C₅H₃F₃N₂O₂ - 5-CF₃ (pyrazole)
- No pyridine substituent
Used as a pesticide metabolite; lower molecular weight and complexity
Pyridine-Free Analog : 1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 98534-86-2 C₁₀H₆F₃N₃O₂ - Pyridin-2-yl (no CF₃)
- 5-CF₃ (pyrazole)
Reduced electron-withdrawing effects; altered reactivity in coupling reactions

Structural and Functional Differences

  • Trifluoromethyl Groups : The dual CF₃ groups in the target compound enhance metabolic stability and lipophilicity compared to analogs like the pyridine-free variant (CAS: 98534-86-2), which lacks the pyridinyl CF₃ .
  • Carboxylic Acid vs. Esters : Unlike ethyl ester derivatives (e.g., ), the carboxylic acid group in the target compound enables direct amide bond formation, bypassing hydrolysis steps .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid, and how can intermediates be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted pyridine derivatives with β-ketoesters or acetoacetate analogs. For example, a related pyrazole-4-carboxylic acid derivative was synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions . Optimization involves adjusting reaction temperatures (e.g., 80–100°C for cyclocondensation) and solvent systems (e.g., ethanol/water for hydrolysis). Purification via recrystallization or HPLC is critical for isolating high-purity intermediates (>97% purity, as noted in similar compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on distinguishing the pyrazole C-H protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F^{19}\text{F} NMR). For carboxylic acid protons, broad signals near δ 12–14 ppm in 1H^{1}\text{H} NMR are typical .
  • IR : The carboxylic acid C=O stretch appears at ~1700 cm1^{-1}, while pyrazole ring vibrations occur near 1600 cm1^{-1} .
  • X-ray crystallography : Resolve steric effects from the trifluoromethyl groups and pyridine ring planarity, as demonstrated in structurally related pyrazole-carboxylic acids .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer : The trifluoromethyl groups reduce electron density on the pyrazole and pyridine rings, enhancing stability toward oxidation but limiting electrophilic substitution. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts with bulky ligands (e.g., XPhos) and high temperatures (100–120°C) to overcome reduced reactivity . Monitor by-products using LC-MS to identify undesired dehalogenation or trifluoromethyl group loss .

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